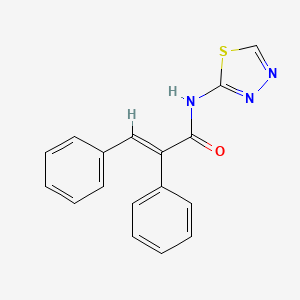![molecular formula C21H16N2O2S B11019149 N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide](/img/structure/B11019149.png)
N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide is a chemical compound with the molecular formula C21H16N2O2S. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine and industry. This compound is characterized by the presence of a phenothiazine core linked to an acetamide group through a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide typically involves the reaction of phenothiazine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then coupled with 4-aminobenzoyl chloride to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide involves its interaction with various molecular targets. The phenothiazine core is known to interact with neurotransmitter receptors, enzymes, and ion channels. This interaction can modulate the activity of these targets, leading to various pharmacological effects. The acetamide group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydrazinocarbonyl-phenyl)-2-phenothiazin-10-yl-acetamide: Similar structure with a hydrazinocarbonyl group instead of an acetamide group.
N-Benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains a benzyl group instead of the acetamide group.
Uniqueness
N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide is unique due to its specific combination of the phenothiazine core and the acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H16N2O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-(phenothiazine-10-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16N2O2S/c1-14(24)22-16-12-10-15(11-13-16)21(25)23-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)23/h2-13H,1H3,(H,22,24) |
InChI Key |
AULLZYWRTQFCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11019071.png)
![trans-4-[({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11019079.png)

![4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B11019084.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B11019093.png)

![1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11019102.png)

![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide](/img/structure/B11019117.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B11019154.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide](/img/structure/B11019156.png)
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11019158.png)
